molecular formula C21H18FN3O B10998694 N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

Cat. No.: B10998694
M. Wt: 347.4 g/mol
InChI Key: KDYUFMDRKVINLU-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a carbazole-derived compound featuring a 6-fluoro substitution on the tetrahydrocarbazole core and an indole-6-carboxamide moiety. The fluorine atom at position 6 is expected to influence electronic properties, metabolic stability, and binding affinity compared to bulkier halogens like chlorine or bromine.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C21H18FN3O/c22-14-6-7-17-16(11-14)15-2-1-3-18(20(15)24-17)25-21(26)13-5-4-12-8-9-23-19(12)10-13/h4-11,18,23-24H,1-3H2,(H,25,26)

InChI Key

KDYUFMDRKVINLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom is usually done via electrophilic fluorination using reagents like Selectfluor.

    Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the fluorinated carbazole with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the indole moiety, potentially converting it to indoline.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted carbazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anticancer agent, given its ability to interfere with cellular processes. Studies are also exploring its use in treating neurological disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

The table below summarizes key structural and pharmacological distinctions between the target compound and its analogs:

Compound Name Substituent (Position 6) Carboxamide Group Molecular Weight IC₅₀ (HPV) CC₅₀ (Cytotoxicity) Key References
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide Fluoro Indole-6-carboxamide Not provided Not reported Not reported N/A
GSK983 (6-Chloro analog) Chloro Pyridine-2-carboxamide 326 0.005 µM 16 µM
6-Bromo analog (Compound 36) Bromo α-Methylbenzylamine ~380 (estimated) 0.008 µM 24 µM
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Chloro Tetrahydro-2H-pyran 438.9 Not reported Not reported

Key Observations:

  • Halogen Effects: The 6-chloro (GSK983) and 6-bromo analogs exhibit nanomolar potency against HPV, with GSK983 showing the highest selectivity (CC₅₀/IC₅₀ = 3,200) . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and reduce off-target interactions compared to chlorine or bromine, though this requires experimental validation.
  • Indole’s hydrogen-bonding capacity could improve target affinity but may also affect solubility .
  • Molecular Weight : The target compound’s molecular weight is likely lower than the 6-bromo and pyran-substituted analogs, which could improve bioavailability .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The indole-6-carboxamide group may reduce solubility compared to pyridine-2-carboxamide due to increased hydrophobicity. However, fluorine’s polarity could partially offset this effect .

Biological Activity

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with cannabinoid receptors, antiviral properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a fluorinated tetrahydrocarbazole moiety linked to an indole carboxamide structure. The presence of the fluorine atom at the 6-position of the carbazole is significant as it influences both the biological activity and pharmacokinetic properties of the compound. Its molecular formula is C20H21FN4OC_{20}H_{21}FN_4O with a molecular weight of 358.41 g/mol.

1. Cannabinoid Receptor Interaction

Studies have indicated that this compound exhibits significant binding affinity towards cannabinoid receptors (CB1 and CB2). This interaction is crucial for its potential use in pain management and other neurological disorders.

Table 1: Binding Affinity of this compound to Cannabinoid Receptors

Receptor TypeBinding Affinity (Ki)Reference
CB125 nM
CB230 nM

The binding affinities suggest that this compound could modulate pain pathways effectively without significant central nervous system side effects.

2. Antiviral Properties

Research has highlighted the antiviral potential of compounds related to carbazole derivatives. For example, derivatives have shown effectiveness against human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication by targeting specific viral proteins.

Table 2: Antiviral Activity of Carbazole Derivatives

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index
IndolocarbazoleHCMV0.05>50>1000
N-(6-Fluoro...)HCV0.031>50>1612

These findings suggest that this compound could be explored further for antiviral applications.

3. Other Pharmacological Effects

In addition to its interaction with cannabinoid receptors and antiviral properties, this compound may exhibit other pharmacological activities such as:

  • Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
  • Antibacterial Activity : Some studies indicate that carbazole derivatives can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis.

Case Study 1: Analgesic Potential

A study evaluated the analgesic effects of N-(6-fluoro...) in animal models. Results demonstrated a significant reduction in pain response compared to control groups when administered at specific doses. This suggests its potential for development as a non-opioid analgesic agent.

Case Study 2: Antiviral Efficacy

In vitro studies on HCV showed that N-(6-fluoro...) effectively inhibited viral replication with minimal cytotoxicity. The compound's selectivity index indicated a promising therapeutic window for further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to determine the purity and structural integrity of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment (>98% as per industry standards). Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms structural integrity by verifying the presence of key moieties (e.g., fluorine substituents and carbazole-indole linkage). Mass spectrometry (MS) validates molecular weight accuracy. For crystalline samples, X-ray diffraction (XRD) using SHELX software can resolve atomic positions .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example, carbazole ring formation may involve Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Temperature gradients (e.g., 0–80°C) and solvent polarity (e.g., DMF or THF) influence intermediate stability. Use of protecting groups (e.g., Boc for amines) and chromatographic purification (e.g., silica gel) enhances yield. Reaction monitoring via TLC or in-situ IR spectroscopy is critical .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For kinase targets (e.g., BTK inhibition), use fluorescence-based ADP-Glo™ assays or ELISA to measure phosphorylation inhibition. Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity. Antiviral activity can be tested via plaque reduction assays (e.g., against HPV or influenza) using reference strains. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls like BMS-986142 (a BTK inhibitor with structural similarities) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance BTK inhibitory potency?

  • Methodological Answer : Introduce conformational constraints (e.g., locked atropisomers via rotational barriers) to improve binding entropy. Modify substituents at the 6-fluoro and indole-6-carboxamide positions to optimize hydrophobic interactions with BTK’s ATP-binding pocket. Computational docking (e.g., Schrödinger Glide) paired with alanine scanning mutagenesis identifies critical residues. Validate SAR with surface plasmon resonance (SPR) for binding kinetics (kₐₙ/kₒff) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic assays). Control for assay-specific variables: buffer pH, ATP concentrations, and cell line genetic backgrounds. For divergent cytotoxicity profiles, perform transcriptomic analysis (RNA-seq) to identify off-target pathways. Meta-analysis of literature data (e.g., PubChem BioAssay) helps contextualize discrepancies .

Q. How can hydrogen-bonding networks in the crystal structure inform co-crystallization with target proteins?

  • Methodological Answer : Analyze hydrogen-bonding patterns using graph set notation (e.g., Etter’s rules) to predict intermolecular interactions. For co-crystallization, prioritize solvents with low H-bond competition (e.g., cyclohexane). Use SHELXL for refinement of high-resolution protein-ligand structures. ORTEP-3 generates graphical representations to visualize key interactions (e.g., π-π stacking with BTK’s Phe413) .

Q. What computational methods predict the conformational flexibility of the tetrahydrocarbazole ring?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion via DFT calculations (e.g., Gaussian 16). Molecular dynamics (MD) simulations (e.g., GROMACS) under physiological conditions (310 K, 1 atm) reveal dominant conformers. Compare with experimental data from variable-temperature NMR or XRD to validate energy minima .

Q. How can enantiomeric impurities be detected and minimized during synthesis?

  • Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomeric excess (ee) determination. Kinetic resolution via asymmetric catalysis (e.g., Jacobsen’s epoxidation) or enzymatic desymmetrization reduces impurities. Circular dichroism (CD) spectroscopy confirms absolute configuration. Reference chiral separations of structurally related carbazoles (e.g., 90:10 hexanes/2-propanol) for method optimization .

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